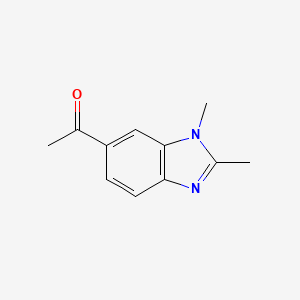

1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone

Description

Evolution of Benzimidazole Chemistry

Benzimidazole chemistry originated in the early 20th century with studies on vitamin B~12~, where researchers identified 5,6-dimethylbenzimidazole as a degradation product. This discovery catalyzed investigations into the pharmacological potential of benzimidazole derivatives. The core structure—a benzene ring fused with imidazole—provides a stable platform for chemical modifications, enabling diverse biological activities.

The introduction of substituents at positions 1, 2, and 5 of the benzimidazole ring has been pivotal. For instance, alkyl groups at position 2 enhance lipophilicity, while carbonyl groups at position 5 (as in 1-(2,3-dimethyl-3H-benzoimidazol-5-yl)-ethanone) influence electronic properties and binding affinity. Early synthetic methods involved condensing o-phenylenediamine with formic acid or aldehydes, but modern approaches utilize microwave-assisted and catalytic techniques to improve yields.

Table 1: Key Benzimidazole Derivatives and Their Modifications

Development and Discovery Timeline

The synthesis of this compound emerged from systematic efforts to optimize benzimidazole’s pharmacological and physicochemical properties:

- 1940s–1960s : Initial studies on benzimidazole’s vitamin B~12~-like activity identified its potential as a bioactive scaffold.

- 1980s–1990s : Advances in heterocyclic chemistry enabled the introduction of ketone groups at position 5, yielding ethanone derivatives.

- 2000s : Microwave-assisted synthesis protocols improved access to 2,3-dimethyl-substituted benzimidazoles, reducing reaction times from hours to minutes.

- 2010s–Present : Computational modeling and X-ray crystallography refined understanding of how methyl and ethanone groups affect molecular conformation.

The compound’s discovery is attributed to iterative modifications of the benzimidazole core, driven by the need for stable intermediates in drug development.

Position Within Contemporary Chemical Research

This compound occupies a niche in materials science and medicinal chemistry:

- Coordination Chemistry : The ethanone group acts as a weak ligand, facilitating the synthesis of metal-organic frameworks (MOFs) with applications in catalysis.

- Antimicrobial Research : While not directly antimicrobial, its derivatives serve as precursors to compounds targeting drug-resistant Staphylococcus strains.

- Electronic Materials : The electron-withdrawing ethanone group enhances charge transport in organic semiconductors.

Recent studies highlight its utility in synthesizing triazoloquinolinones, which exhibit fluorescence properties for sensor applications.

Nomenclature Evolution and Systematic Classification

The compound’s systematic name, this compound, reflects IUPAC conventions prioritizing substituent position and ring numbering:

- Core Structure : The parent benzimidazole is numbered such that the imidazole nitrogen atoms occupy positions 1 and 3.

- Substituents : Methyl groups at C-2 and C-3, and an ethanone group at C-5, are listed in alphabetical order.

- Tautomerism : The “3H” designation indicates the preferred tautomeric form with hydrogen at N-3.

Table 2: Nomenclature Comparison of Benzimidazole Derivatives

Historical naming practices often omitted tautomeric states, but modern classification rigorously specifies hydrogen placement and substituent priorities.

Properties

IUPAC Name |

1-(2,3-dimethylbenzimidazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7(14)9-4-5-10-11(6-9)13(3)8(2)12-10/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDLRKQQRZXODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908100-64-1 | |

| Record name | 1-(1,2-dimethyl-1H-1,3-benzodiazol-6-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction may proceed as follows:

Step 1: Condensation of o-phenylenediamine with acetone in the presence of an acid catalyst (e.g., hydrochloric acid) to form the benzimidazole ring.

Step 2: Methylation of the benzimidazole ring using methyl iodide or dimethyl sulfate to introduce the dimethyl groups at the 2 and 3 positions.

Step 3: Acylation of the benzimidazole ring with ethanoyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The ethanone group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction may produce benzimidazole-5-ethanol derivatives.

Scientific Research Applications

Scientific Research Applications

1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone is a versatile compound with applications spanning across chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in synthesizing more complex molecules.

Biology

- It is potentially useful as a probe or ligand in biochemical assays. Imidazole derivatives, which this compound is a part of, have a broad range of biological activities. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Medicine

- Its pharmacological properties can be investigated for potential therapeutic uses.

Industry

- It can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation Oxidation of the compound can form corresponding benzimidazole derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide . Oxidation may yield benzimidazole-5-carboxylic acid derivatives.

- Reduction Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used. Reduction may produce benzimidazole-5-ethanol derivatives.

- Substitution The ethanone group can be substituted with other functional groups through nucleophilic substitution reactions, where nucleophiles like amines or thiols can be used under basic or acidic conditions.

Preparation Methods

The synthesis of this compound typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

Step 1: Condensation of o-phenylenediamine with acetone in the presence of an acid catalyst (e.g., hydrochloric acid) to form the benzimidazole ring.

Step 2: Methylation of the benzimidazole ring using methyl iodide or dimethyl sulfate to introduce the dimethyl groups at the 2 and 3 positions.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone would depend on its specific interactions with molecular targets. Benzimidazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of DNA synthesis, disruption of microtubule formation, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone and related compounds:

Key Comparisons:

Core Heterocycle Differences: The target compound’s benzoimidazole core is fully aromatic, favoring planar interactions in biological systems. In contrast, the tetrahydro-benzimidazole in is partially saturated, enhancing flexibility but reducing aromatic conjugation.

Substituent Effects: The trityl group in creates extreme steric hindrance, limiting reactivity and solubility compared to the smaller ethanone group in the target compound. The hydroxyimino group in introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility relative to the target compound’s hydrophobic ethanone.

This contrasts with the oxime in , which enhances hydrophilicity .

Biological Activity

1-(2,3-Dimethyl-3H-benzoimidazol-5-yl)-ethanone is a member of the benzimidazole family, which is renowned for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies.

This compound can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The general synthetic route involves:

- Condensation : o-Phenylenediamine reacts with acetone in the presence of an acid catalyst.

- Methylation : The benzimidazole ring is methylated using methyl iodide or dimethyl sulfate.

- Acylation : The final product is formed by acylating the benzimidazole ring with ethanoyl chloride.

This compound has a molecular formula of and exhibits unique properties due to its specific functional groups.

Biological Activity Overview

Benzimidazole derivatives are known for their broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies indicate that benzimidazole derivatives can exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Proteus mirabilis .

- Anticancer Properties : Research has demonstrated that certain benzimidazole derivatives possess cytotoxic effects against cancer cell lines. For example, related compounds have been reported to induce apoptosis in human leukemia and breast cancer cell lines .

Antimicrobial Activity

A study conducted on various benzimidazole derivatives found that this compound exhibited notable antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogens, as summarized in Table 1.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 32 |

| Staphylococcus aureus | 16 | |

| Candida albicans | 64 |

Anticancer Activity

The anticancer potential of this compound was evaluated through in vitro assays against various cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| U937 (Leukemia) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Case Studies

Recent investigations have highlighted the therapeutic potential of this compound in treating various diseases:

- Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction mechanisms involving caspase activation .

- Antibacterial Efficacy Study : Another research article focused on the antibacterial properties of similar benzimidazole derivatives found that they effectively inhibited the growth of resistant bacterial strains, suggesting their potential as new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.